Home > Products > Screening Compounds P75024 > Clidinium bromide
Clidinium bromide - 3485-62-9

Clidinium bromide

Catalog Number: EVT-263853
CAS Number: 3485-62-9
Molecular Formula: C22H26BrNO3
Molecular Weight: 432.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clidinium Bromide is a quaternary ammonium compound belonging to the class of anticholinergic agents. [] Its primary function in scientific research is to investigate its interactions with the nervous system, particularly its antagonistic effects on muscarinic acetylcholine receptors. [, , ]

Overview

Clidinium bromide is a synthetic anticholinergic agent primarily used in the management of gastrointestinal disorders, particularly for its ability to reduce smooth muscle spasms. It is often combined with chlordiazepoxide, a benzodiazepine, in formulations aimed at treating conditions such as irritable bowel syndrome. Clidinium bromide works by inhibiting the action of acetylcholine on muscarinic receptors, leading to decreased gastrointestinal motility and secretions.

Source and Classification

Clidinium bromide is classified as a quaternary ammonium compound. It is derived from the natural alkaloid tropane, which is a bicyclic structure found in various plants. The compound is synthesized for pharmaceutical use and is available in various dosage forms, including tablets and capsules.

Synthesis Analysis

Methods and Technical Details

The synthesis of clidinium bromide typically involves the reaction of tropine with a suitable acid halide to form an ester, followed by quaternization with a halogenated alkyl group. The most common method includes:

  1. Formation of the Tropine Ester: Tropine is reacted with an acid chloride (e.g., benzoyl chloride) to form a tropine ester.
  2. Quaternization: The ester undergoes quaternization with methyl or ethyl bromide to yield clidinium bromide.

The synthesis can be monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography for purity and yield assessment.

Molecular Structure Analysis

Structure and Data

Clidinium bromide has the molecular formula C19H24BrNC_{19}H_{24}BrN and a molar mass of approximately 360.3 g/mol. The structure consists of a tropine backbone with a quaternary ammonium group, which imparts its anticholinergic properties.

  • Chemical Structure: Clidinium bromide can be represented by the following structural formula:
C19H24BrN\text{C}_{19}\text{H}_{24}\text{BrN}

This structure features a bicyclic system typical of tropane derivatives, with a bromide ion associated with the nitrogen atom.

Chemical Reactions Analysis

Reactions and Technical Details

Clidinium bromide participates in various chemical reactions typical of quaternary ammonium compounds:

  1. Hydrolysis: In aqueous solutions, clidinium bromide can hydrolyze to form tropine and corresponding acids.
  2. Alkylation: The nitrogen atom can react with different alkyl halides to form various derivatives.
  3. Complexation: Clidinium bromide can form complexes with other ions or molecules, which may affect its pharmacological activity.

The stability of clidinium bromide under different pH conditions has been studied, revealing its susceptibility to degradation at extreme pH levels.

Mechanism of Action

Process and Data

Clidinium bromide exerts its therapeutic effects primarily through competitive antagonism at muscarinic acetylcholine receptors in the gastrointestinal tract. By blocking these receptors:

  • Reduction in Gastrointestinal Motility: Clidinium decreases peristalsis, leading to reduced bowel movements.
  • Decreased Secretions: It reduces gastric acid secretion and other secretions from the digestive tract, alleviating symptoms associated with hypermotility.

Clinical studies have demonstrated significant efficacy in reducing abdominal pain and discomfort associated with irritable bowel syndrome when used in combination with chlordiazepoxide.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clidinium bromide typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and alcohol but insoluble in nonpolar solvents.
  • Melting Point: The melting point ranges around 170-175 °C.

Chemical Properties

  • Stability: Clidinium bromide is stable under normal storage conditions but may degrade under extreme temperatures or pH levels.
  • pH Range: The compound exhibits stability across a pH range of 4 to 7.
Applications

Scientific Uses

Clidinium bromide has several applications in both clinical and research settings:

  1. Pharmaceutical Formulations: It is commonly used in combination therapies for gastrointestinal disorders.
  2. Research Studies: Investigations into its pharmacokinetics and pharmacodynamics contribute to understanding anticholinergic agents' roles in managing gastrointestinal conditions.
  3. Analytical Chemistry: High-performance liquid chromatography methods have been developed for the simultaneous determination of clidinium bromide alongside other compounds, showcasing its relevance in analytical applications .
Pharmacological Mechanisms of Action

Muscarinic Acetylcholine Receptor Antagonism

Clidinium bromide functions as a competitive antagonist of acetylcholine at muscarinic receptors (mAChRs), belonging to the class of synthetic quaternary ammonium anticholinergics. Its primary mechanism involves binding to postganglionic parasynaptic neuroeffector sites within the gastrointestinal tract, preventing acetylcholine-induced smooth muscle contraction and glandular secretion [1] [4] [7]. This inhibition disrupts parasympathetic nervous system signaling, leading to reduced gastrointestinal motility and secretory activity.

Selectivity for M3 Receptor Subtypes

Table 1: Reported Receptor Binding Affinities (pKi) of Clidinium Bromide and Related Anticholinergics

CompoundM1M2M3M4M5Primary Reported SelectivityKey Source
Clidinium Bromide~6.5~5.8~9.6~6.1~5.5M3DrugBank [1]
Atropine~9.0~9.0~9.1~9.0~9.0Non-selective [5]
Darifenacin~7.5~7.1~8.9~7.3~7.2M3 [5]
Pirenzepine~8.0~6.6~6.8~7.0~6.5M1 [5]

Modulation of Postganglionic Parasympathetic Neuroeffector Sites

Clidinium bromide exerts its effects primarily at postganglionic parasympathetic neuroeffector junctions within the GI tract [4] [7]. Parasympathetic innervation via the vagus nerve is a major regulator of GI motility and secretion. Acetylcholine released from these postganglionic fibers binds to mAChRs (primarily M2 and M3) on smooth muscle cells (causing contraction) and glandular cells (causing secretion). By blocking these receptors, clidinium interrupts this excitatory cholinergic signaling pathway. This leads to:

  • Reduced Smooth Muscle Tone: Inhibition of M3 receptors on intestinal smooth muscle decreases basal tone and the amplitude of rhythmic contractions.
  • Diminished Propagated Contractions: Antagonism disrupts the coordinated muscle activity necessary for peristalsis.
  • Suppressed Secretory Activity: Blockade of M3 receptors on gastric parietal cells (reducing acid secretion), salivary glands (reducing saliva), and intestinal mucosal cells (reducing fluid/electrolyte secretion) contributes to its antisecretory effect [4] [6] [7].The quaternary ammonium structure of clidinium bromide limits its ability to cross lipid membranes like the blood-brain barrier, confining its actions predominantly to the peripheral nervous system and minimizing central nervous system side effects associated with tertiary amine anticholinergics like atropine [1] [9].

Antispasmodic and Antisecretory Effects on the Gastrointestinal Tract

Clidinium bromide's therapeutic utility stems directly from its dual actions on GI smooth muscle and secretory epithelia, characterized as pronounced antispasmodic and antisecretory effects [1] [4] [7].

  • Antispasmodic Action: By antagonizing M3 receptors on GI smooth muscle, clidinium bromide induces muscle relaxation. This alleviates spasms, cramping, and pain associated with conditions like irritable bowel syndrome (IBS) and functional GI motility disturbances. Experimental studies demonstrate its efficacy in reducing artificially induced spasms in animal models and human intestinal tissue [1] [4]. The relaxation of smooth muscle also contributes to reduced intraluminal pressure within the GI tract.
  • Antisecretory Action: Clidinium bromide significantly inhibits gastric acid secretion and reduces secretions from salivary glands and other GI exocrine glands. While less potent than proton pump inhibitors (PPIs) for acid suppression, this antisecretory effect is clinically relevant in adjunctive management of peptic ulcer disease (by reducing acid exposure) and conditions involving excessive secretions [1] [4] [7]. Its effect on intestinal fluid secretion also contributes to managing symptoms in acute enterocolitis.Evidence suggests that clidinium may exert a relatively stronger effect on suppressing motility compared to its impact on basal acid secretion. Clinical observations indicate that doses effectively reducing spasm and cramping may not always achieve complete gastric acid suppression, especially compared to more potent antisecretory agents like PPIs [3] [6]. However, its ability to target both pathways makes it valuable for symptom relief in functional GI disorders where both spasm and hypersecretion contribute to discomfort.

Table 2: Documented Antispasmodic and Antisecretory Effects of Clidinium Bromide

Effect TypePhysiological ConsequenceClinical RelevanceExperimental/Clinical Evidence Source
AntispasmodicRelaxation of GI smooth muscleRelief of abdominal pain, cramps, spasms (IBS, colitis) [1] [4] [7]
Reduced amplitude & frequency of contractionsDecreased hypermotility, normalization of transit [1] [4]
Lowered intraluminal pressureAlleviation of bloating and discomfort [4]
AntisecretoryInhibition of gastric acid productionAdjunctive ulcer therapy, reduction of acid-related symptoms [1] [3] [4]
Reduction in salivary, biliary, pancreatic, intestinal secretionsManagement of excessive salivation, enteric hypersecretion [4] [7]
Decreased fluid/electrolyte secretion in gut lumenSymptomatic relief in acute diarrheal states (cautiously) [7]

Comparative Analysis with Other Quaternary Ammonium Anticholinergics

Clidinium bromide belongs to a class of synthetic anticholinergics characterized by a quaternary ammonium structure (positively charged nitrogen atom). This structural feature differentiates them from tertiary amines (e.g., atropine, scopolamine) and imparts distinct pharmacokinetic and pharmacodynamic properties. Compared to older quaternary agents like propantheline and glycopyrrolate, clidinium exhibits a specific profile regarding potency, selectivity, and clinical effects.

  • Receptor Selectivity Profile: While all quaternary anticholinergics block mAChRs, their relative affinities for subtypes (M1-M5) differ. As noted (Table 1), clidinium shows preferential M3 blockade. In contrast, glycopyrrolate is often considered relatively M3 selective but may have different binding kinetics, and propantheline exhibits broader, less selective antagonism [5] [8] [10]. This differential selectivity profile influences their effect spectra (e.g., impact on heart rate via M2 blockade).
  • Relative Potency on GI Targets: Comparative clinical and experimental studies assess the efficacy of these agents on key parameters like inhibition of gastric acid secretion and reduction of GI motility. A key finding is that clidinium and propantheline demonstrate greater selectivity for inhibiting gastric secretion relative to salivary secretion compared to atropine. A 1962 comparative study showed propantheline and oxyphencyclimine had a "selective action on the stomach superior to atropine," significantly reducing stimulated gastric acid output with a comparatively lesser effect on saliva flow [3]. Clidinium shares this characteristic of relatively potent gastric antisecretory and antispasmodic effects. However, quantitative comparisons of equipotent doses for GI effects between clidinium and other specific quaternary agents (like glycopyrrolate) are less extensively documented in the provided literature.
  • Clinical Efficacy in GI Disorders: Older clinical trials comparing various anticholinergics for peptic ulcer treatment provide context. A 1954 study ranked Prantal (diphemanil methylsulfate) highest for pain relief with minimal side effects, followed by Banthine (methantheline bromide), Antrenyl (oxyphenonium bromide), and Drug A (unidentified) [10]. While clidinium wasn't directly compared in these early studies, its development aimed for efficacy within this class profile. Modern application often utilizes clidinium specifically in combination with chlordiazepoxide (Librax) for functional GI disorders where its antispasmodic effect synergizes with anxiolysis [6] [7].
  • Pharmacokinetic Differences: All quaternary ammonium compounds share limited CNS penetration due to poor blood-brain barrier passage and generally lower oral bioavailability compared to tertiary amines due to reduced absorption and susceptibility to first-pass metabolism. Differences exist in their metabolism and elimination half-lives. Clidinium bromide exhibits a complex pharmacokinetic profile with an initial plasma half-life of approximately 2.4 hours and a terminal half-life of around 20 hours, suggesting distribution into tissue compartments [7] [9]. This contrasts with the relatively shorter half-life of propantheline.

Table 3: Comparison of Quaternary Ammonium Anticholinergic Agents in Gastrointestinal Applications

Agent (Example)Relative M3 SelectivityGastric Acid Suppression (vs. Saliva)Key Clinical GI UseComparative Notes (Based on Sources)
Clidinium BromideModerate (Preferential)Moderate-HighIBS, adjunct PUD, functional motility disordersPronounced antispasmodic/antisecretory; often combined [1] [4] [6]
Propantheline BromideLow (Broad)High (Superior to atropine)PUD, hypermotility statesStrong antisecretory; significant side effects common [3] [10]
GlycopyrrolateModerate (Preferential)Moderate-HighPre-op (reduction of secretions), chronic drooling, off-label GIPotent; longer duration than some; used when systemic effects needed [8]
Methantheline Bromide (Banthine)Low (Broad)Moderate-HighPUD (historically)Early quaternary agent; marked side effects [3] [10]
Oxyphenonium Bromide (Antrenyl)Moderate?Moderate (49% pain relief)PUD (historically)Less effective than Prantal/Banthine in one study [10]
Diphemanil Methylsulfate (Prantal)?High (Complete pain relief reported)PUD, hyperhidrosisMost effective/tolerated in 1954 comparative study [10]

Table 4: Key Chemical and Pharmacological Characteristics of Clidinium Bromide

PropertyDetail
Chemical Name3-[(2-Hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-1-azoniabicyclo[2.2.2]octane bromide
Synonyms3-Hydroxy-1-methylquinuclidinium bromide benzilate; Clidinium Bromide (USAN/INN)
Molecular FormulaC22H26BrNO3
Molecular Weight432.35 g/mol
StructureQuaternary ammonium ester of benzilic acid and 3-hydroxy-1-methylquinuclidine
ModalitySmall Molecule
Pharmacological ClassSynthetic Anticholinergic (Muscarinic Antagonist)
Primary MechanismCompetitive antagonist at Muscarinic Acetylcholine Receptors (M3 preferential)
Key Therapeutic EffectsGI Antispasmodic, Antisecretory
Clinical ApplicationsAdjunct in PUD, IBS, functional GI disorders, acute enterocolitis (typically in combination) [1] [4] [7]

Properties

CAS Number

3485-62-9

Product Name

Clidinium bromide

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide

Molecular Formula

C22H26BrNO3

Molecular Weight

432.3 g/mol

InChI

InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1

InChI Key

GKEGFOKQMZHVOW-UHFFFAOYSA-M

SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]

Solubility

Soluble in DMSO, not in water

Synonyms

Clidinium Bromide; Quarzan; Clidinii bromidum; Bromuro de clidinio; clidinium iodide; clidinium iodide, (+-)-isomer; clidinium iodide, 11C-labeled; clidinium iodide, 3H-labeled; clidinium, 1-(methyl-11C)-labeled; clidinium, 11C-labeled; clidinium, 3H-labeled; N-methyl quinuclidinyl benzilate;

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.